molecular formula C17H18N2O3 B2903790 N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide CAS No. 346445-90-7

N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B2903790
CAS RN: 346445-90-7
M. Wt: 298.342
InChI Key: QMWXVKGUOUNYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as BML-210, is a synthetic compound that has gained attention in recent years for its potential therapeutic applications. This compound belongs to the class of amides and is structurally similar to capsaicin, a compound found in chili peppers. BML-210 has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is thought to act on the TRPV1 receptor, a protein that is involved in pain and inflammation. This compound is believed to bind to this receptor, inhibiting its activity and reducing pain and inflammation. Additionally, this compound may also act on other targets, such as enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the production of inflammatory mediators such as cytokines and prostaglandins. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is its potency and specificity for the TRPV1 receptor, making it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, including:
1. Further investigation of its mechanism of action, including its interactions with other targets involved in pain and inflammation.
2. Development of more potent and water-soluble analogs of this compound for use in experimental and clinical settings.
3. Exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders.
4. Investigation of its safety and efficacy in clinical trials, to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylbenzyl chloride to form N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects in animal models of arthritis, reducing inflammation and joint damage. Another study showed that this compound has analgesic properties, reducing pain in animal models of neuropathic pain. These findings suggest that this compound may be a promising candidate for the treatment of inflammatory and painful conditions.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)11-18-16(20)17(21)19-14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWXVKGUOUNYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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